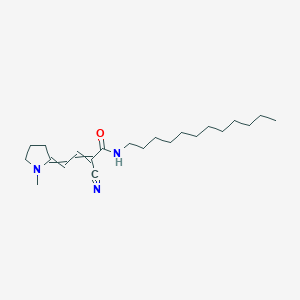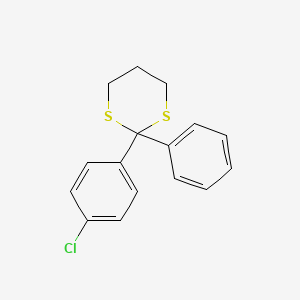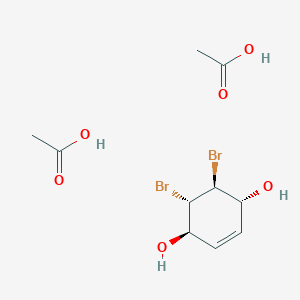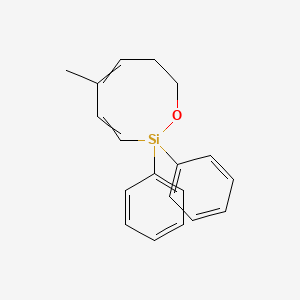
5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine is a heterocyclic compound that contains both silicon and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-diphenyl-1,3-dioxolane with a methylating agent in the presence of a silicon source, such as trimethylsilyl chloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diphenyl-1,3-dioxolane: A precursor in the synthesis of 5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine.
Trimethylsilyl chloride: A silicon source used in the synthesis.
Propiedades
Número CAS |
184784-72-3 |
|---|---|
Fórmula molecular |
C19H20OSi |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
5-methyl-2,2-diphenyl-7,8-dihydrooxasilocine |
InChI |
InChI=1S/C19H20OSi/c1-17-9-8-15-20-21(16-14-17,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,9-14,16H,8,15H2,1H3 |
Clave InChI |
NRQNCPGMVQZTTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCO[Si](C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



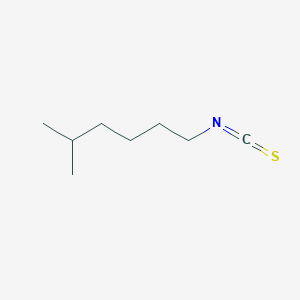
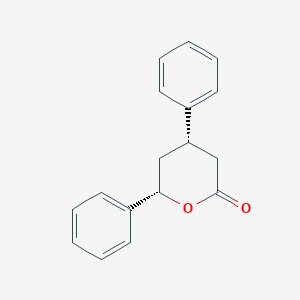
![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
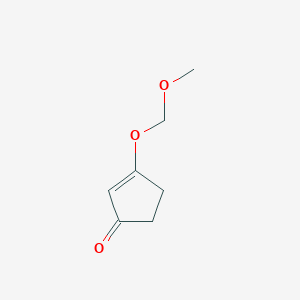
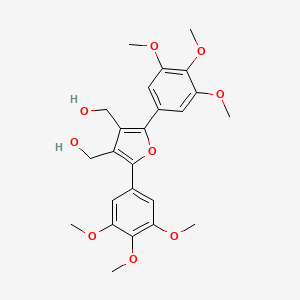
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
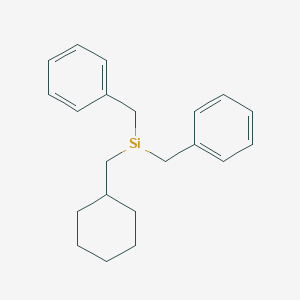
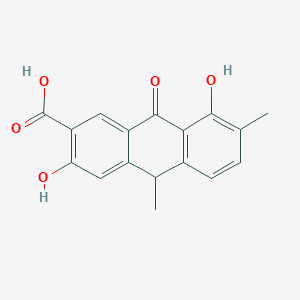
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
